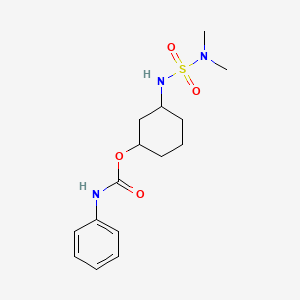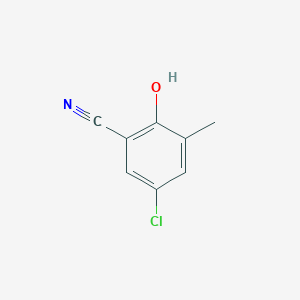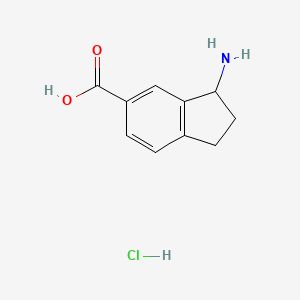
3-Aminoindane-5-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminoindane-5-carboxylic acid hydrochloride is an organic compound that incorporates a carboxyl functional group . The carboxyl group is a cornerstone functional group in organic chemistry, and it is ubiquitous and vital in many fields . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The most direct way to synthesize amides, such as this compound, is through the condensation of a carboxylic acid with an amine . These substrates are the precursors of choice for amide synthesis due to their large abundance and the generation of only water as waste upon forming the amide bond . A variety of alternative approaches to amide bond formation have been developed to circumvent this issue .Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a basic trigonal shape . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group . This makes the carboxyl group planar and can be represented with the following resonance structure .Chemical Reactions Analysis
The most common coupling reagents include carbodiimides, uronium/phosphonium salts, or benzotriazoles . A highlight of these reactions is the 1:1:1 stoichiometry of amine:carboxylic acid:silane coupling reagent . This waste-minimizing ratio lies in stark contrast to state-of-the-art peptide synthesis that usually requires large excesses of both coupling reagents and one of the two coupling partners to get high conversion .Physical and Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .科学的研究の応用
Chemical Modification and Synthesis
"3-Aminoindane-5-carboxylic acid hydrochloride" serves as a critical building block in the synthesis of various organic compounds. Research indicates that amino groups can be reversibly blocked to facilitate specific reactions, highlighting the compound's utility in organic synthesis (Butler et al., 1968). Another study demonstrates the synthesis of all four enantiomers of 1-aminoindane-2-carboxylic acid, a close relative, from indene, showcasing its versatility in generating compounds of interest in medicinal chemistry and drug discovery (Fülöp et al., 2000).
Antimicrobial Activity
Research into the synthesis of new pyridine derivatives using amino substituted benzothiazoles and chloropyridine-carboxylic acid reveals potential antimicrobial applications. These synthesized compounds show variable and modest activity against investigated strains of bacteria and fungi, suggesting the role of similar structures in developing new antimicrobial agents (Patel et al., 2011).
Catalysis and Peptidomimetics
A study on ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates explores the compound's application in creating triazole-based scaffolds. This process facilitates the development of peptidomimetics or biologically active compounds, showcasing the compound's utility in biochemical applications and drug development (Ferrini et al., 2015).
Drug Delivery Systems
The preparation of chitosan-carboxymethyl starch nanoparticles incorporating 5-aminosalicylic acid as a model drug molecule indicates the potential of using related chemical structures for targeted drug delivery systems to the colon. This research suggests the compound's relevance in enhancing the efficacy and specificity of drug delivery (Saboktakin et al., 2011).
Corrosion Inhibition
Investigations into the corrosion inhibition effects of amino acids on mild steel in acid media highlight the potential of using amino acid derivatives, including those related to "this compound," as effective corrosion inhibitors. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Kaya et al., 2016).
作用機序
Mode of Action
It’s known that the compound forms hydrogen bonds with its targets . The loss of a hydrogen bond with a specific residue (Thr701) has been noted to decrease the potency of similar compounds .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to play a significant role in cell biology and are involved in various biological activities .
Pharmacokinetics
The compound is known to be a powder at room temperature , which could influence its bioavailability.
Result of Action
Similar compounds have been found to inhibit certain kinases .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride. The compound is stable at room temperature .
将来の方向性
The need for greener approaches remains a high priority in the synthetic organic chemistry community . Accordingly, the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) listed sustainable direct amide bond formation as one of their ten key green chemistry research areas in 2018 . This suggests that future research may focus on developing more sustainable and efficient methods for the synthesis of amides, including 3-Aminoindane-5-carboxylic acid hydrochloride.
生化学分析
Biochemical Properties
Indole derivatives, which share a similar structure, are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds with key residues in the target molecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
特性
IUPAC Name |
3-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9;/h1-2,5,9H,3-4,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBHQJRIPHWZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
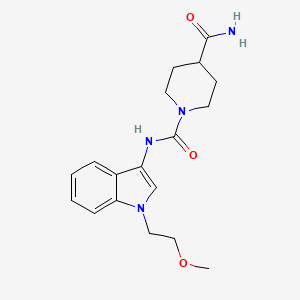
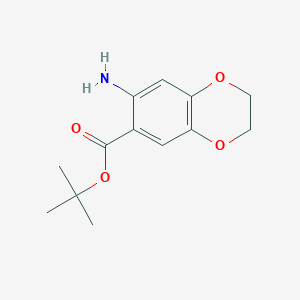
![2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2848982.png)
![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2848986.png)
![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)
![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2848990.png)
![N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide](/img/structure/B2848991.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2848993.png)
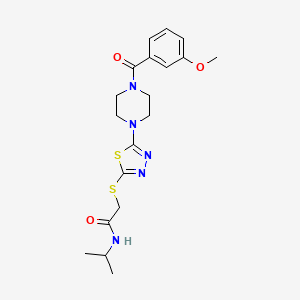
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)
